molecular formula C18H16ClN3O2 B2863208 3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034427-94-4

3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2863208
CAS No.: 2034427-94-4
M. Wt: 341.8
InChI Key: FBQBJMDTIZDMKL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide is a propanamide derivative featuring a 3-chlorophenyl group at the C3 position of the propanamide backbone. The amide nitrogen is substituted with a pyrazine ring fused to a furan-2-yl group via a methylene linker.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-14-4-1-3-13(11-14)6-7-17(23)22-12-15-18(21-9-8-20-15)16-5-2-10-24-16/h1-5,8-11H,6-7,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQBJMDTIZDMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-

Biological Activity

The compound 3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide , identified by its CAS number 2034427-94-4, is a novel derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H16_{16}ClN3_{3}O2_{2}
  • Molecular Weight : 341.8 g/mol
  • Structural Features : The compound contains a chlorophenyl group, a furan ring, and a pyrazinyl moiety, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole and related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50_{50} values in the low micromolar range against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines .
  • Enzyme Inhibition : The presence of furan and pyrazine rings suggests potential interactions with key enzymes involved in cancer metabolism and signaling pathways. For example, some studies report that furan derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and carcinogen activation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds with structural similarities to this compound:

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF73.79Cytotoxicity
Compound BA54926.00Apoptosis induction
Compound CNCI-H46014.31Topoisomerase inhibition
This compoundTBDTBDTBD

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic potential of various pyrazole derivatives, compounds structurally related to our target compound showed promising results with low IC50_{50} values across multiple cancer cell lines, indicating their potential as anticancer agents .
  • Mechanistic Insights : Research on similar compounds has demonstrated that they can induce apoptosis through the activation of caspase pathways or inhibit critical signaling pathways such as NF-kB, which is often overactive in cancer cells .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide":

Basic Information
this compound is a chemical compound with the molecular formula C18H16ClN3O2C_{18}H_{16}ClN_3O_2 and a molecular weight of 341.8 .

Potential Applications
While the search results do not directly specify the applications of "this compound", they do provide some context regarding similar compounds and their potential uses:

  • Zika Virus Protease Inhibitors: Trisubstituted pyrazine compounds have been identified as potent, allosteric inhibitors of Zika virus protease (ZVpro) . These compounds also inhibit homologous proteases of dengue and West Nile virus and their inhibitory activities are correlated .
  • Pyrazoline Derivatives: 4-Acylpyrazolones, which contain a pyrazole-bearing chelating arm, have metal complexes that are used for the separation of transition metal elements, possess high antibacterial activation .

Related Substances
The search results mention several related substances that may provide insight into the potential applications of the target compound:

  • Fentanyl-related substances: Some fentanyl-related substances, such as 3-fluorofentanyl and 3-furanyl fentanyl, are listed as having no currently known legitimate uses .
  • Other propanamide derivatives: Several propanamide derivatives are listed, including 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide . These compounds may have varying applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The propanamide scaffold is common among the compounds analyzed. Key variations arise from substituents on the phenyl ring, heterocyclic attachments, and modifications to the amide nitrogen. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Substituent on Propanamide Backbone Amide Nitrogen Substituent Heterocyclic Components
Target Compound 3-Chlorophenyl (3-(Furan-2-yl)pyrazin-2-yl)methyl Furan, Pyrazine
N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide 4-Isobutylphenyl 3-Chlorophenethyl None
N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)propanamide 3-Chlorophenyl Benzothiazole-2-yl Benzothiazole
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Sulfanyl-linked oxadiazole-thiazole 3-Methylphenyl Oxadiazole, Thiazole
N-(3-Chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxo-tetrahydro-purin-7-yl)propanamide Purin-7-yl 3-Chloro-2-methylphenyl Purine

Key Observations :

  • Heterocyclic substituents (e.g., furan, pyrazine, benzothiazole) introduce electron-rich regions, which may enhance binding to biological targets or alter solubility .
  • Sulfur-containing groups (e.g., sulfanyl in ) could influence redox properties or metabolic stability.

Physicochemical Properties

Available data from analogues provide insights into trends in melting points, molecular weights, and spectral characteristics:

Table 2: Physical and Spectral Data Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound Not reported Not reported Not available
N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide 345.84 Not reported 1H NMR (CDCl3): δ 7.25–7.15 (m, aromatic H)
Compound 7c 375.45 134–136 IR: 1670 cm⁻¹ (C=O), 1H NMR: δ 2.35 (s, CH3)
Compound 7d 389.47 142–145 IR: 1665 cm⁻¹ (C=O), 13C NMR: δ 120–140 (aryl)
N-(3-Chloro-2-methylphenyl)-3-(purin-7-yl)propanamide 375.81 Not reported HRMS: m/z 375.81 [M+H]+

Key Observations :

  • Melting points for propanamide derivatives range widely (134–178°C in ), likely due to crystallinity differences from substituents.
  • IR spectra consistently show strong C=O stretches (~1660–1670 cm⁻¹), confirming the amide bond .
  • Molecular weights correlate with substituent complexity; purine-containing and oxadiazole-thiazole hybrids are heavier.

Q & A

How can the synthesis of 3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide be optimized for high yield and purity?

Level: Basic
Answer:
The synthesis of this compound typically involves multi-step reactions, including the preparation of intermediates such as the 3-chlorophenyl and furan-2-yl-pyrazine moieties. Key optimization strategies include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation between the propanamide backbone and the pyrazine-methyl group .
  • Temperature Control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., nucleophilic substitutions) to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility and reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water improves purity (>95%) .

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Level: Basic
Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., chlorophenyl at position 3, furan-pyrazine linkage) and confirm amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ peak for C₁₉H₁₆ClN₃O₂) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from differences in experimental design:

  • Assay Validation : Use standardized positive controls (e.g., known kinase inhibitors for kinase assays) and replicate experiments across multiple cell lines .
  • Orthogonal Methods : Cross-validate results using techniques like surface plasmon resonance (SPR) for binding affinity and Western blotting for target modulation .
  • Compound Integrity : Re-test batches with confirmed purity via LC-MS to rule out degradation artifacts .

What experimental strategies are recommended for evaluating the compound’s potential pharmacological applications?

Level: Advanced
Answer:
A tiered approach is advised:

  • In Vitro Screening :
    • Enzyme Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., Z-LYTE™ assays) .
    • Cytotoxicity : Assess selectivity via MTT assays on cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .
  • In Vivo Models :
    • Pharmacokinetics : Measure oral bioavailability and half-life in rodent models using LC-MS/MS quantification .
    • Efficacy : Evaluate tumor growth inhibition in xenograft models (e.g., HT-29 colon cancer) with dose optimization .

How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

Level: Advanced
Answer:
SAR studies should systematically modify key structural regions:

  • Chlorophenyl Group : Replace the 3-chloro substituent with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .
  • Furan-Pyrazine Moiety : Introduce substituents (e.g., methyl, bromo) to the furan ring to evaluate steric/electronic effects on solubility and potency .
  • Propanamide Backbone : Shorten or lengthen the alkyl chain to optimize metabolic stability .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .

What computational approaches are suitable for predicting the compound’s target interactions?

Level: Advanced
Answer:

  • Molecular Docking : Perform rigid/flexible docking (e.g., AutoDock Vina) into homology models of kinases (e.g., EGFR or Aurora B) to predict binding poses and key residues (e.g., hinge region interactions) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify conformational changes .
  • Pharmacophore Modeling : Generate 3D pharmacophores using Discovery Studio to guide analog design for improved affinity .

How should researchers address discrepancies in reported synthetic yields for this compound?

Level: Advanced
Answer:
Yield variations (e.g., 40% vs. 70%) may stem from:

  • Intermediate Stability : Protect air/moisture-sensitive intermediates (e.g., pyrazine-methyl amine) under inert atmosphere .
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura cross-coupling steps .
  • Reaction Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and optimize quenching times .

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